molecular formula C20H19FN4O B2724325 (2E)-2-cyano-3-[4-(4-fluorophenyl)piperazin-1-yl]-N-phenylprop-2-enamide CAS No. 885180-74-5

(2E)-2-cyano-3-[4-(4-fluorophenyl)piperazin-1-yl]-N-phenylprop-2-enamide

Cat. No.: B2724325
CAS No.: 885180-74-5
M. Wt: 350.397
InChI Key: BFTPGOPEPNBDDQ-UHFFFAOYSA-N
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Description

(2E)-2-cyano-3-[4-(4-fluorophenyl)piperazin-1-yl]-N-phenylprop-2-enamide (CAS 885180-74-5) is a high-purity synthetic compound with a molecular formula of C20H19FN4O and a molecular weight of 350.4 g/mol . This chemical features a piperazine ring system, which is a significant pharmaceutical intermediate known to enhance biological activity when incorporated into molecular frameworks . The compound's structure, characterized by a conjugated system with electron-donating and accepting groups, is representative of push-pull systems studied for their potential nonlinear optical characteristics, which are highly sensitive to environmental changes such as polarity and pH . Such properties make it a candidate for applications in material science, including the development of organic dyes for photo- and electroluminescent materials, dye lasers, fluorescent sensors, and organic light-emitting devices (OLEDs) . In medicinal chemistry research, this cinnamamide derivative is of particular interest due to the recognized pharmacological profile of the cinnamamide class. While this specific molecule is for research use, related cinnamamide derivatives have demonstrated significant anticonvulsant activity in preclinical models of epilepsy and seizures, making them important structural motifs in the search for new therapeutic agents . The presence of the 4-(4-fluorophenyl)piperazin-1-yl moiety is a key structural feature that researchers can utilize to study structure-activity relationships, particularly in the design of compounds targeting neurological pathways . This product is supplied with a guaranteed purity of 95% and is intended for research and development use only in laboratory settings . It is not for diagnostic, therapeutic, or personal use. Researchers can obtain this compound from various chemical suppliers, with available packaging options ranging from small-scale research quantities (e.g., 1mg-10mg) to larger quantities (e.g., 0.05g) . For detailed pricing, availability, and custom synthesis inquiries, please contact suppliers directly. Always refer to the Safety Data Sheet (SDS) and handle this material according to established laboratory safety protocols.

Properties

IUPAC Name

(E)-2-cyano-3-[4-(4-fluorophenyl)piperazin-1-yl]-N-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O/c21-17-6-8-19(9-7-17)25-12-10-24(11-13-25)15-16(14-22)20(26)23-18-4-2-1-3-5-18/h1-9,15H,10-13H2,(H,23,26)/b16-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFTPGOPEPNBDDQ-FOCLMDBBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C=C(C#N)C(=O)NC2=CC=CC=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1/C=C(\C#N)/C(=O)NC2=CC=CC=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-3-[4-(4-fluorophenyl)piperazin-1-yl]-N-phenylprop-2-enamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 4-fluoroaniline with ethylene glycol in the presence of a catalyst.

    Addition of the Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction using cyanogen bromide.

    Formation of the Enamide: The final step involves the formation of the enamide by reacting the piperazine intermediate with N-phenylprop-2-enamide under specific conditions, such as using a base like sodium hydride in an aprotic solvent.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-cyano-3-[4-(4-fluorophenyl)piperazin-1-yl]-N-phenylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Electrophilic aromatic substitution using reagents like bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various electrophiles replacing the hydrogen atoms on the aromatic ring.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to (2E)-2-cyano-3-[4-(4-fluorophenyl)piperazin-1-yl]-N-phenylprop-2-enamide exhibit promising anticancer properties. A study demonstrated that derivatives of this compound can inhibit the growth of various cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve the induction of apoptosis and disruption of cell cycle progression.

Antimicrobial Properties

The compound has shown efficacy against a range of microbial strains. In vitro studies have demonstrated its antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The antimicrobial mechanism is thought to involve the disruption of bacterial cell membranes and inhibition of protein synthesis.

Neuroprotective Effects

Emerging research suggests that (2E)-2-cyano-3-[4-(4-fluorophenyl)piperazin-1-yl]-N-phenylprop-2-enamide may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary studies indicate that it may reduce oxidative stress and inflammation in neuronal cells.

Synthesis and Characterization

The synthesis of (2E)-2-cyano-3-[4-(4-fluorophenyl)piperazin-1-yl]-N-phenylprop-2-enamide typically involves multi-step organic reactions. Key methods include:

  • Formation of the Piperazine Ring : The initial step often involves the reaction of piperazine derivatives with appropriate electrophiles.
  • Cyanation Reaction : Introduction of the cyano group is achieved through nucleophilic substitution reactions.
  • Final Coupling : The final product is obtained through coupling reactions involving phenyl groups and other substituents.

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of (2E)-2-cyano-3-[4-(4-fluorophenyl)piperazin-1-yl]-N-phenylprop-2-enamide. Key findings include:

SubstituentEffect on Activity
Fluorine on Phenyl RingEnhances binding affinity to target receptors
Cyano GroupCritical for anticancer activity
Piperazine RingEssential for antimicrobial properties

Case Studies

Several case studies have been documented illustrating the effectiveness of this compound in various biological assays:

  • Anticancer Studies : A study published in a peer-reviewed journal reported that derivatives similar to this compound showed significant cytotoxicity against multiple cancer cell lines, with IC50 values indicating potent activity.
  • Antimicrobial Evaluation : In another study, the compound was tested against clinical isolates of bacteria, demonstrating effective inhibition at low concentrations, thus highlighting its potential as a therapeutic agent in infectious diseases.
  • Neuroprotective Research : Recent investigations into its neuroprotective capabilities revealed that it could attenuate neuroinflammation in animal models, suggesting a pathway for developing treatments for neurodegenerative disorders.

Mechanism of Action

The mechanism of action of (2E)-2-cyano-3-[4-(4-fluorophenyl)piperazin-1-yl]-N-phenylprop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The cyano group and the fluorophenyl group play crucial roles in binding to these targets, modulating their activity. This interaction can lead to the inhibition or activation of specific pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with variations in the piperazine substituent , aromatic rings , and electron-donating/withdrawing groups (Table 1). Key findings are summarized below:

Table 1: Structural and Functional Comparison of Selected Analogs

Compound Name Substituents Molecular Weight (g/mol) Key Features Applications Reference
(2E)-2-Cyano-3-[4-(4-fluorophenyl)piperazin-1-yl]-N-phenylprop-2-enamide 4-Fluorophenyl (piperazine), phenyl (amide) ~359.4* Electron-withdrawing F enhances metabolic stability; planar structure with N-H⋯N/C-H⋯O hydrogen bonds Potential CNS receptor modulation (e.g., serotonin/dopamine)
(E)-2-Cyano-3-[4-(dimethylamino)phenyl]-N-phenylprop-2-enamide 4-Dimethylaminophenyl (piperazine analog) 291.35 Strong electron-donating dimethylamino group creates a D-π-A system; N-H⋯N and C-H⋯π interactions Fluorescent sensors, OLEDs
(2E)-2-Cyano-3-(4-hydroxy-3-methoxyphenyl)-N-phenylprop-2-enamide (ChemDiv 8008-9543) 4-Hydroxy-3-methoxyphenyl ~307.3 Polar hydroxyl/methoxy groups improve solubility; pH-sensitive fluorescence High-throughput screening for drug discovery
(2E)-2-Cyano-3-[5-(4-methylphenyl)furan-2-yl]-N-(4-phenoxyphenyl)prop-2-enamide (ChemDiv 1487-1661) Furyl and phenoxyphenyl ~413.4 Extended π-conjugation via furan; bulky substituents reduce crystallinity Photovoltaic materials
Ethyl (2E)-2-cyano-3-[4-(4-fluorophenyl)piperazin-1-yl]prop-2-enoate Ethyl ester (vs. amide) ~343.4 Ester group increases lipophilicity; reduced hydrogen-bonding capacity Prodrug development

*Molecular weight inferred from ChemDiv ID Y902-3653 .

Electronic and Structural Differences

  • Electron-Withdrawing vs. Donor Groups: The 4-fluorophenyl substituent in the target compound reduces electron density in the π-system compared to the dimethylamino group in its analog . This difference impacts intramolecular charge transfer (ICT), critical for fluorescence properties. For instance, the dimethylamino analog shows stronger solvatochromism due to its donor-acceptor (D-π-A) configuration .
  • Hydrogen-Bonding Networks: The target compound’s piperazine nitrogen and amide N-H groups facilitate N-H⋯N and C-H⋯O interactions, stabilizing a planar crystal lattice .

Biological Activity

(2E)-2-cyano-3-[4-(4-fluorophenyl)piperazin-1-yl]-N-phenylprop-2-enamide, a compound with significant potential in pharmacological applications, belongs to the class of cinnamamide derivatives. This article explores its biological activity, focusing on its pharmacodynamics, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The molecular formula of the compound is C16H18FN3OC_{16}H_{18}FN_3O with a molecular weight of approximately 303.34 g/mol. The compound features a cyano group, a piperazine moiety substituted with a fluorophenyl group, and an enamide structure that is critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the realm of neurological disorders. Its structural components suggest interactions with neurotransmitter systems, particularly those involving serotonin and dopamine receptors.

Anticonvulsant Activity

A notable study highlighted the anticonvulsant properties of related cinnamamide derivatives. For instance, compounds with similar structures demonstrated efficacy in various seizure models such as the maximal electroshock (MES) test and the 6-Hz psychomotor seizure model. The ED50 values for these compounds ranged from 13.21 mg/kg to 114.4 mg/kg depending on the specific model and administration route .

Model ED50 (mg/kg) Route
Frings audiogenic seizure13.21i.p.
Maximal electroshock44.46i.p.
6-Hz psychomotor seizure71.55i.p.

Structure-Activity Relationships (SAR)

The biological activity of (2E)-2-cyano-3-[4-(4-fluorophenyl)piperazin-1-yl]-N-phenylprop-2-enamide can be attributed to specific structural features:

  • Cyano Group : Enhances lipophilicity and may facilitate blood-brain barrier penetration.
  • Piperazine Ring : Known for its ability to interact with various receptors, including serotonin and dopamine receptors.
  • Phenyl Substituents : The presence of fluorine atoms can increase binding affinity to target receptors due to electron-withdrawing effects.

Case Studies

Several studies have investigated the pharmacological effects of similar compounds:

  • Antiepileptic Effects : A study on related compounds showed promising anticonvulsant activity in animal models, suggesting that modifications in the piperazine structure could lead to enhanced efficacy against seizures .
  • Cytotoxicity Evaluation : In vitro studies assessed cytotoxicity against HepG2 and H9c2 cell lines, demonstrating safety profiles for concentrations up to 100 µM . This suggests a favorable therapeutic index for further development.

Q & A

Basic: What synthetic routes are recommended for (2E)-2-cyano-3-[4-(4-fluorophenyl)piperazin-1-yl]-N-phenylprop-2-enamide, and how can reaction conditions be optimized for higher yields?

Methodological Answer:
The synthesis typically involves a multi-step approach:

Core Formation: Coupling 4-(4-fluorophenyl)piperazine with a cyanoacrylamide precursor via a Knoevenagel condensation or nucleophilic substitution.

Stereochemical Control: Maintaining the (2E)-configuration requires strict control of reaction pH (6.5–7.5) and temperature (60–80°C) to prevent isomerization .

Optimization: Solvent choice (e.g., DMF or THF) and catalytic bases (e.g., triethylamine) significantly impact yield. For example, THF at 70°C under nitrogen improves yield by 15–20% compared to DMF .

Purification: Column chromatography with silica gel (ethyl acetate/hexane, 3:7) removes unreacted piperazine derivatives.

Basic: Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Identifies the E-configuration via coupling constants (J = 12–16 Hz for trans-alkene protons) and confirms the piperazine ring substitution pattern (δ 2.5–3.5 ppm for N-CH₂ groups) .
    • ¹³C NMR: Detects the cyano group (δ 115–120 ppm) and amide carbonyl (δ 165–170 ppm) .
  • IR Spectroscopy: Validates the cyano group (C≡N stretch at ~2200 cm⁻¹) and amide (N-H bend at ~1550 cm⁻¹) .
  • HPLC: Quantifies purity (>95% using a C18 column, acetonitrile/water gradient) and detects stereoisomeric impurities .

Advanced: How does the E-configuration of the cyano group influence bioactivity, and what methods validate this stereochemistry?

Methodological Answer:
The E-configuration positions the cyano group trans to the piperazine ring, enhancing binding to hydrophobic enzyme pockets (e.g., kinase ATP sites). Validation methods include:

  • NOESY NMR: Absence of cross-peaks between the cyano carbon and piperazine protons confirms the E-configuration .
  • X-ray Crystallography: Resolves spatial arrangement; intermolecular distances <4 Å between the cyano group and fluorophenyl ring confirm steric constraints .
  • Comparative Bioassays: E-isomers show 3–5× higher IC₅₀ values than Z-isomers in kinase inhibition assays due to optimized steric interactions .

Advanced: What strategies resolve contradictions in reported biological activities of analogs with varying piperazine substituents?

Methodological Answer:
Contradictions often arise from differences in substitution patterns (e.g., 4-fluorophenyl vs. 2-chlorophenyl). Resolution strategies:

  • Structure-Activity Relationship (SAR) Studies:
    • Electron-Withdrawing Groups (e.g., -F): Enhance metabolic stability (t₁/₂ increased by 40% vs. -Cl) but reduce solubility .
    • Hydrophobic Substituents: Improve blood-brain barrier penetration (logP >3.5) but increase cytotoxicity .
  • Molecular Docking: Predict binding modes using homology models (e.g., EGFR kinase) to explain divergent IC₅₀ values .
  • Meta-Analysis: Pool data from analogs with standardized assay protocols (e.g., fixed ATP concentrations in kinase assays) to minimize variability .

Advanced: How do solvent polarity and temperature affect the compound’s stability during long-term storage?

Methodological Answer:

  • Solvent Polarity:
    • Polar Solvents (e.g., DMSO): Accelerate hydrolysis of the enamide moiety (10% degradation in 30 days at 25°C) .
    • Non-Polar Solvents (e.g., Toluene): Reduce degradation (<2% in 90 days) but may precipitate the compound .
  • Temperature:
    • 4°C (Dry): Stable for >12 months with <1% degradation.
    • 25°C (Humid): 20% degradation in 6 months due to hygroscopicity-induced hydrolysis .
  • Stabilization: Add desiccants (e.g., silica gel) and store under argon in amber vials to block light-induced isomerization .

Advanced: What computational methods predict the compound’s pharmacokinetic properties, and how do they align with experimental data?

Methodological Answer:

  • ADMET Prediction Tools (e.g., SwissADME):
    • Absorption: High Caco-2 permeability (Papp >1 × 10⁻⁶ cm/s) due to logP ~3.2 .
    • Metabolism: Predicted CYP3A4 substrate (alignment with in vitro microsomal t₁/₂ = 45 min) .
  • Molecular Dynamics (MD) Simulations:
    • Plasma protein binding (95% predicted vs. 92% experimental) correlates with hydrophobic surface area .
  • Validation: In vivo rat studies show bioavailability (~50%) matches simulations within ±5% error .

Advanced: How does the fluorophenyl group modulate the piperazine ring’s electronic environment, and what spectroscopic evidence supports this?

Methodological Answer:

  • Electronic Effects:
    • The electron-withdrawing -F group reduces piperazine ring basicity (pKa ~7.1 vs. 9.3 for unsubstituted piperazine) .
    • This enhances hydrogen-bonding with target proteins (e.g., serotonin receptors) .
  • Spectroscopic Evidence:
    • ¹H NMR: Downfield shift of piperazine protons (δ 3.2 ppm vs. δ 2.8 ppm in non-fluorinated analogs) indicates decreased electron density .
    • ¹⁹F NMR: Chemical shift (δ -115 ppm) confirms para-substitution and absence of ortho/meta isomers .

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